TTA vs. Tetradecylthiopropionic Acid (TTP): Opposing Effects on Mitochondrial Fatty Acid Oxidation
TTA and its close structural analog tetradecylthiopropionic acid (TTP) exhibit diametrically opposed effects on mitochondrial β-oxidation. TTA stimulated mitochondrial fatty acid oxidation, whereas TTP inhibited this process and induced development of fatty liver in rats [1]. This functional divergence arises solely from a single-carbon shift in the sulfur atom position (β-position in TTA vs. γ-position in TTP), highlighting the extreme structural sensitivity of biological activity in this compound class [2].
| Evidence Dimension | Mitochondrial fatty acid β-oxidation rate |
|---|---|
| Target Compound Data | Stimulation of mitochondrial β-oxidation |
| Comparator Or Baseline | Tetradecylthiopropionic acid (TTP): Inhibition of mitochondrial β-oxidation |
| Quantified Difference | Opposite directional effect (stimulation vs. inhibition) |
| Conditions | Rat liver mitochondria, in vivo administration |
Why This Matters
For researchers targeting mitochondrial biogenesis or studying fatty acid oxidation disorders, TTA and TTP are functionally non-interchangeable despite structural similarity, making TTA the mandatory choice for stimulation studies.
- [1] Berge RK, et al. Comparative effects of oxygen and sulfur-substituted fatty acids on serum lipids and mitochondrial and peroxisomal fatty acid oxidation in rat. Biochem Pharmacol. 1992;43(3):605-613. PMID: 1311592. View Source
- [2] Bjoerndal B, et al. Tetradecylthioacetic acid and tetradecylthiopropionic acid: divergent effects on mitochondrial respiration. Nutr Metab (Lond). 2018;15:24. PMID: 29568316. View Source
